![molecular formula C24H32N4O3 B2405924 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide CAS No. 899957-21-2](/img/structure/B2405924.png)
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain structural features of dimethylaniline and dimethylphenyl groups. Dimethylaniline is an organic chemical compound which is a substituted derivative of aniline. It consists of a tertiary amine, featuring a dimethylamino group attached to a phenyl group . The dimethylphenyl group is a common structure in many organic compounds, contributing to various chemical properties and reactivities.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves reactions such as nitrosylation, reduction, or alkylation . For instance, Dimethyl-4-phenylenediamine is made by the nitrosylation of dimethylaniline followed by reduction .Scientific Research Applications
- The compound has been evaluated for its anti-cancer properties. Specifically, it was tested using an anti-proliferation assay on HCT116 colon cancer cells. Among the synthesized derivatives, compound 5d showed promising anti-cancer activity and could serve as a lead for future structure optimizations .
- The compound was assessed for its antibacterial potential. Compound 5j exhibited maximum inhibition against E. coli among the series of derivatives. This finding highlights its potential as an antibacterial agent .
- N-(2,4-Dimethylphenyl)formamide, a related compound, finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis. It is essential in the synthesis of polymers such as poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .
- The stable and polar amide functionality present in this compound is significant for organic molecules. It occurs naturally in materials like peptides and proteins and is also found in active pharmaceutical products or prodrugs .
- Piperazine, a stimulating heterocyclic moiety in the compound, enhances positive interactions with macromolecules. Substituted benzamide piperazine derivatives have shown strong agonistic activity, and the substituted acetamide piperazine derivative exhibits better dopamine D4 receptor agonist activity compared to substituted benzamide piperazine derivatives .
- A series of 4-((dimethylamino)phenyl)pyrrolidin-2-ones, structurally related to the compound, were synthesized and tested for antitumor activity against triple-negative breast cancer and pancreatic cancer cell lines. These derivatives were evaluated for their effect on cell viability, colony formation, cell migration, and activity in cell spheroids .
Anticancer Potential
Antibacterial Activity
Solvent and Reagent in Organic Synthesis
Bioactive Moiety
Piperazine Interaction
Antitumor Activity
Mechanism of Action
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-5-6-18(2)21(15-17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)19-7-9-20(10-8-19)27(3)4/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQNBTRTILWBND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.